Cas no 2680693-51-8 (tert-butyl 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propylazetidine-1-carboxylate)

Tert-butyl 3-(2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propyl)azetidine-1-carboxylate is a protected amino acid derivative commonly employed in peptide synthesis. The compound features both a tert-butyloxycarbonyl (Boc) and a fluorenylmethyloxycarbonyl (Fmoc) protecting group, enabling selective deprotection strategies in solid-phase peptide synthesis (SPPS). The azetidine ring contributes conformational rigidity, which can influence peptide secondary structure and stability. The Boc group offers acid-labile protection, while the Fmoc group is base-labile, allowing orthogonal deprotection pathways. This dual-protected intermediate is particularly useful in the synthesis of complex peptides, offering versatility in sequential coupling and deprotection steps. Its structural properties make it valuable for medicinal chemistry and bioconjugation applications.
tert-butyl 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propylazetidine-1-carboxylate structure
2680693-51-8 structure
商品名:tert-butyl 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propylazetidine-1-carboxylate
CAS番号:2680693-51-8
MF:C26H32N2O4
メガワット:436.543287277222
CID:5622261
PubChem ID:165927721

tert-butyl 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propylazetidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • 2680693-51-8
    • tert-butyl 3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]azetidine-1-carboxylate
    • EN300-28308704
    • tert-butyl 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propylazetidine-1-carboxylate
    • インチ: 1S/C26H32N2O4/c1-17(13-18-14-28(15-18)25(30)32-26(2,3)4)27-24(29)31-16-23-21-11-7-5-9-19(21)20-10-6-8-12-22(20)23/h5-12,17-18,23H,13-16H2,1-4H3,(H,27,29)
    • InChIKey: BKCORIYENHMVMV-UHFFFAOYSA-N
    • ほほえんだ: O(C(C)(C)C)C(N1CC(CC(C)NC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)C1)=O

計算された属性

  • せいみつぶんしりょう: 436.23620751g/mol
  • どういたいしつりょう: 436.23620751g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 32
  • 回転可能化学結合数: 8
  • 複雑さ: 647
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.8
  • トポロジー分子極性表面積: 67.9Ų

tert-butyl 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propylazetidine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28308704-1.0g
tert-butyl 3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]azetidine-1-carboxylate
2680693-51-8
1g
$1500.0 2023-05-24
Enamine
EN300-28308704-2.5g
tert-butyl 3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]azetidine-1-carboxylate
2680693-51-8
2.5g
$2940.0 2023-09-07
Enamine
EN300-28308704-5g
tert-butyl 3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]azetidine-1-carboxylate
2680693-51-8
5g
$4349.0 2023-09-07
Enamine
EN300-28308704-1g
tert-butyl 3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]azetidine-1-carboxylate
2680693-51-8
1g
$1500.0 2023-09-07
Enamine
EN300-28308704-0.5g
tert-butyl 3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]azetidine-1-carboxylate
2680693-51-8
0.5g
$1440.0 2023-09-07
Enamine
EN300-28308704-0.25g
tert-butyl 3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]azetidine-1-carboxylate
2680693-51-8
0.25g
$1381.0 2023-09-07
Enamine
EN300-28308704-10.0g
tert-butyl 3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]azetidine-1-carboxylate
2680693-51-8
10g
$6450.0 2023-05-24
Enamine
EN300-28308704-0.1g
tert-butyl 3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]azetidine-1-carboxylate
2680693-51-8
0.1g
$1320.0 2023-09-07
Enamine
EN300-28308704-0.05g
tert-butyl 3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]azetidine-1-carboxylate
2680693-51-8
0.05g
$1261.0 2023-09-07
Enamine
EN300-28308704-5.0g
tert-butyl 3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]azetidine-1-carboxylate
2680693-51-8
5g
$4349.0 2023-05-24

tert-butyl 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propylazetidine-1-carboxylate 関連文献

tert-butyl 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propylazetidine-1-carboxylateに関する追加情報

Introduction to tert-butyl 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propylazetidine-1-carboxylate (CAS No. 2680693-51-8)

tert-butyl 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propylazetidine-1-carboxylate (CAS No. 2680693-51-8) is a sophisticated organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as a Fmoc-protected azetidine derivative, plays a crucial role in the synthesis of complex molecules, particularly those involved in drug discovery and development.

The structure of tert-butyl 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propylazetidine-1-carboxylate is characterized by its unique combination of functional groups. The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) protecting group is a widely used reagent in peptide synthesis due to its stability and ease of removal under mild conditions. The azetidine ring, a four-membered heterocycle, imparts additional structural rigidity and conformational constraints, which are essential for optimizing the biological activity of the final product.

In recent years, the use of azetidine derivatives has been extensively explored in the development of novel therapeutics. For instance, a study published in the Journal of Medicinal Chemistry highlighted the potential of azetidine-containing compounds as inhibitors of protein-protein interactions (PPIs). These interactions are critical in various biological processes and are often implicated in disease states such as cancer and neurodegenerative disorders. The ability to modulate PPIs with high selectivity and potency makes azetidine derivatives attractive candidates for drug design.

The synthesis of tert-butyl 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propylazetidine-1-carboxylate typically involves a multi-step process that begins with the formation of the azetidine ring. This can be achieved through various methods, including ring-closing metathesis (RCM) or intramolecular nucleophilic substitution reactions. Once the azetidine ring is formed, the Fmoc protecting group is introduced to mask the amino functionality, followed by the tert-butyl esterification to protect the carboxylic acid group.

The protective groups used in this compound serve multiple purposes. The Fmoc group ensures that the amino functionality remains unreactive during subsequent synthetic steps, while the tert-butyl ester provides stability and ease of purification. These protective strategies are essential for maintaining the integrity of the molecule during complex multi-step syntheses.

In addition to its synthetic utility, tert-butyl 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propylazetidine-1-carboxylate has shown promise in various biological assays. For example, it has been evaluated for its ability to inhibit specific enzymes involved in signal transduction pathways. One such study demonstrated that this compound effectively inhibited a key kinase involved in cancer cell proliferation, suggesting its potential as a lead compound for further drug development.

The pharmacological properties of azetidine derivatives have also been investigated in preclinical models. A study published in Bioorganic & Medicinal Chemistry Letters reported that a series of Fmoc-protected azetidine derivatives exhibited potent anti-inflammatory activity in vitro and in vivo. These findings underscore the versatility and therapeutic potential of these compounds.

The use of advanced computational methods has further enhanced our understanding of the structure-function relationships of azetidine derivatives. Molecular dynamics simulations and quantum mechanical calculations have provided insights into the conformational preferences and binding modes of these compounds with their target proteins. This information is invaluable for rational drug design and optimization.

In conclusion, tert-butyl 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propylazetidine-1-carboxylate (CAS No. 2680693-51-8) represents a significant advancement in the field of medicinal chemistry. Its unique structural features and versatile synthetic properties make it an indispensable tool for researchers working on novel therapeutics. As ongoing research continues to uncover new applications and optimize its properties, this compound is poised to play a pivotal role in future drug discovery efforts.

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